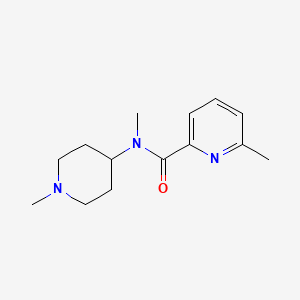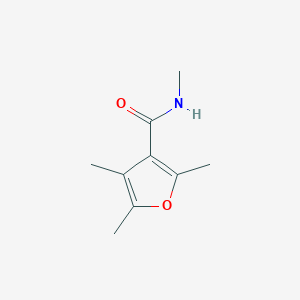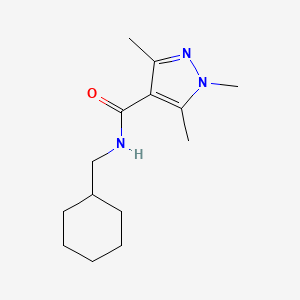
N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide, also known as CTMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTMP is a pyrazole derivative that has been extensively studied for its pharmacological properties and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide involves the inhibition of the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This property makes this compound a potential candidate for the treatment of ADHD and other psychiatric disorders. In cancer research, this compound induces apoptosis in cancer cells by inhibiting the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the dose and duration of exposure. In general, this compound has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to improved cognitive function and attention. In cancer research, this compound induces apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the advantages of using N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood, making it a reliable tool for scientific research.
However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can lead to adverse effects on cell viability and function. Additionally, the effects of this compound may vary depending on the type of cells used in the experiment, which can limit its applicability in certain research areas.
将来の方向性
There are several future directions for the research on N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide. One potential direction is the development of this compound-based drugs for the treatment of ADHD and other psychiatric disorders. Another potential direction is the development of this compound-based anticancer drugs. Additionally, further research is needed to understand the potential toxicity of this compound and its effects on different cell types. Finally, the development of new synthesis methods for this compound may lead to improved efficiency and cost-effectiveness.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound is relatively simple, and it has been extensively studied for its pharmacological properties. This compound has shown promising results in various scientific research studies, including in neuroscience and cancer research. However, further research is needed to fully understand the potential applications and limitations of this compound.
合成法
The synthesis of N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide involves several steps, including the reaction of cyclohexylmethylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through chromatography to obtain pure this compound. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This property makes this compound a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders.
In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This property makes this compound a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-10-13(11(2)17(3)16-10)14(18)15-9-12-7-5-4-6-8-12/h12H,4-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZDUXARLMDUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
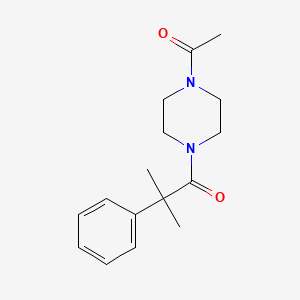
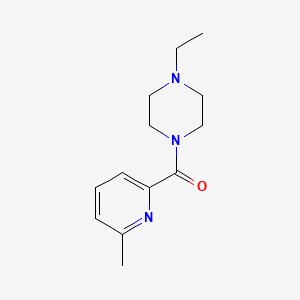
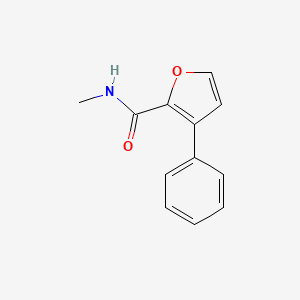

![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)
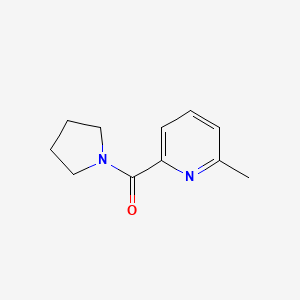

![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508668.png)
